molecular formula C10H8BrN3 B14759087 3-Amino-7-bromo-1,2-dihydroisoquinoline-4-carbonitrile

3-Amino-7-bromo-1,2-dihydroisoquinoline-4-carbonitrile

Cat. No.: B14759087
M. Wt: 250.09 g/mol
InChI Key: AAARUPFRLQCPCG-UHFFFAOYSA-N
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Description

3-Amino-7-bromo-1,2-dihydroisoquinoline-4-carbonitrile is a chemical compound with the molecular formula C10H8BrN3. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is of particular interest due to its potential use in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-7-bromo-1,2-dihydroisoquinoline-4-carbonitrile typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often include heating the reaction mixture to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-7-bromo-1,2-dihydroisoquinoline-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Saturated isoquinoline analogs.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-7-bromo-1,2-dihydroisoquinoline-4-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-Amino-7-bromo-1,2-dihydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to exhibit antibacterial activity by inhibiting the DNA gyrase enzyme, which is essential for bacterial DNA replication . The compound’s structure allows it to bind effectively to the enzyme’s active site, thereby preventing the bacteria from proliferating.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1,2-dihydroisoquinoline: Lacks the bromine atom, which may affect its reactivity and biological activity.

    7-Bromo-1,2-dihydroisoquinoline-4-carbonitrile: Lacks the amino group, which may influence its interaction with biological targets.

    1,2,3,4-Tetrahydroisoquinoline: A fully saturated analog with different chemical properties and biological activities.

Uniqueness

3-Amino-7-bromo-1,2-dihydroisoquinoline-4-carbonitrile is unique due to the presence of both the amino and bromo groups, which confer distinct reactivity and biological properties

Properties

Molecular Formula

C10H8BrN3

Molecular Weight

250.09 g/mol

IUPAC Name

3-amino-7-bromo-1,2-dihydroisoquinoline-4-carbonitrile

InChI

InChI=1S/C10H8BrN3/c11-7-1-2-8-6(3-7)5-14-10(13)9(8)4-12/h1-3,14H,5,13H2

InChI Key

AAARUPFRLQCPCG-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Br)C(=C(N1)N)C#N

Origin of Product

United States

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